1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine
Overview
Description
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine is an organic compound with the molecular formula C10H16N2. This compound is a derivative of benzene, featuring two amine groups attached to the benzene ring at the 1 and 3 positions, with additional methyl and isopropyl groups attached to the nitrogen atoms. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine typically involves the nitration of benzene to produce a mixture of nitrobenzene derivatives. This mixture is then subjected to reduction using iron powder to yield the corresponding diamine . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reduction step is typically carried out using catalytic hydrogenation or other efficient reducing agents.
Chemical Reactions Analysis
Types of Reactions
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: Another benzene derivative with two amine groups at the 1 and 2 positions.
1,4-Diaminobenzene: A benzene derivative with amine groups at the 1 and 4 positions.
N-methyl-1,2-diaminobenzene: A derivative with a methyl group attached to one of the nitrogen atoms.
Uniqueness
1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine is unique due to the specific positioning of its amine groups and the presence of both methyl and isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-N-methyl-3-N-propan-2-ylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12(3)10-6-4-5-9(11)7-10/h4-8H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCLVKWNDKZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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